![molecular formula C12H19NO4 B1478939 4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid CAS No. 2098049-00-2](/img/structure/B1478939.png)

4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid

Overview

Description

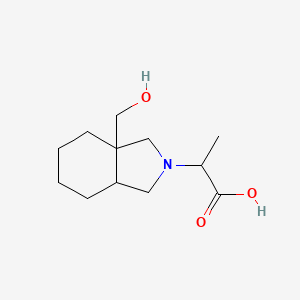

The compound tert-butyl 3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is similar in structure. It has a molecular weight of 241.33 and is an oil at room temperature . Another related compound is 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid , which has a molecular weight of 209.29 and is a solid at room temperature .

Molecular Structure Analysis

The InChI code for tert-butyl 3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-5-4-6-13(10,8-14)9-15/h10,15H,4-9H2,1-3H3/t10-,13+/m0/s1 . This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis

As mentioned earlier, tert-butyl 3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate is an oil at room temperature , while 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid is a solid .Scientific Research Applications

Pharmacological Activities and Biological Effects

- Antioxidant and Anti-inflammatory Activities : Compounds like p-Coumaric acid and its conjugates demonstrate significant biological activities, including antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, and analgesic effects. These findings suggest a potential pharmacological basis for exploring related compounds in therapeutic applications (Pei, Ou, Huang, & Ou, 2016).

Chemical Synthesis and Reactivity

- Heterocyclic Compound Synthesis : Arylmethylidenefuranones' reactivity with C- and N-nucleophiles results in a wide range of compounds, including amides, pyrrolones, and various heterocyclic structures. This indicates the compound's utility in synthesizing diverse chemical entities with potential applications in medicinal chemistry (Kamneva, Anis’kova, & Egorova, 2018).

Applications in Material Science

- Betalains : Studies on betalains, which share structural similarities with the compound , focus on their chemistry, biochemistry, and potential applications in coloring and as antioxidants. This research underscores the importance of understanding the chemical properties of complex organic molecules for various industrial applications (Khan & Giridhar, 2015).

Biotechnological Applications

- Biodegradable Polymers : Research on Polyhydroxyalkanoate (PHA), a biodegradable polymer, highlights the process of biosynthesis from hydroxyalkanoic acids, indicating the potential of utilizing related compounds in the production of environmentally friendly materials. This research outlines a pathway for converting organic acids into valuable biopolymers (Amara, 2010).

Environmental Bioremediation

- Bioremediation of Pollutants : Studies on the degradation of polycyclic aromatic hydrocarbons by Mycobacterium strains, including the breakdown of complex organic molecules, could inform approaches for environmental cleanup and pollution mitigation, utilizing metabolic pathways similar to those that might break down or modify the compound (Qutob, Rafatullah, Muhammad, Alosaimi, Alorfi, & Hussein, 2022).

Safety and Hazards

For tert-butyl 3a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate, the safety information includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of action

Most drugs exert their effects by binding to receptors, which are cellular components that the drugs bind to and produce cellular action . The receptor can be a signal-transducing extracellular entity, an ion channel, an intracellular enzyme, or an intranuclear target .

Mode of action

The drug-receptor interaction leads to changes in the receptor’s activity, which can result in a variety of downstream effects . The types of drugs that bind to the receptor are agonists, partial agonists, antagonists, and inverse agonists .

Biochemical pathways

The interaction of a drug with its receptor can affect various biochemical pathways, leading to changes in cellular function . The specific pathways affected depend on the nature of the drug and the type of receptor it interacts with .

Pharmacokinetics

This refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly impact a drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .

Result of action

The ultimate effects of a drug’s action can be observed at the molecular and cellular levels, and these effects can vary widely depending on the drug and its mechanism of action .

Action environment

Various environmental factors can influence a drug’s action, efficacy, and stability. These can include factors such as pH, temperature, and the presence of other substances .

properties

IUPAC Name |

4-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c14-8-12-5-1-2-9(12)6-13(7-12)10(15)3-4-11(16)17/h9,14H,1-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLRPUPHGKRTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2(C1)CO)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1478868.png)

![octahydrobenzo[e][1,4]oxazepine-1(5H)-carboximidamide](/img/structure/B1478869.png)

![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)

![5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478874.png)

![5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478875.png)

![5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478878.png)